Bendazol hydrochloride
CAS No.: 1212-48-2
Cat. No.: VC21082259
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212-48-2 |
---|---|
Molecular Formula | C14H13ClN2 |
Molecular Weight | 244.72 g/mol |
IUPAC Name | 2-benzyl-1H-benzimidazole;hydrochloride |
Standard InChI | InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H |
Standard InChI Key | CJTQARUHALKPGG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl |
Introduction
Chemical Structure and Identification
Bendazol hydrochloride is a benzimidazole derivative with the chemical name 2-(phenylmethyl)-1H-benzimidazole hydrochloride. It is commonly known by several synonyms including dibazol, tromasedan, and dibazolum . The compound has a well-defined molecular structure characterized by a benzimidazole core with a benzyl substituent, forming the hydrochloride salt.
Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1212-48-2 |
Molecular Formula | C₁₄H₁₃ClN₂ |
Molecular Weight | 244.72 g/mol |
IUPAC Name | 2-(phenylmethyl)-1H-benzimidazole hydrochloride (1:1) |
UNII | ME751TL810 |
European Community Number | 214-921-2 |
The parent compound bendazol (CAS: 621-72-7) forms the hydrochloride salt to enhance its pharmacological properties and bioavailability .
Physical Properties
Bendazol hydrochloride exhibits distinctive physical characteristics that influence its pharmaceutical formulation and biological activity. These properties have been extensively documented through various analytical methods.
Physical Characteristics
Property | Value |
---|---|
Physical Appearance | Needles from dilute HCl |
Melting Point | 175°C |
Solubility | Soluble in DMSO; freely soluble in glacial acetic acid; soluble in alcohol and hot benzene |
Storage Conditions | Sealed in dry container at room temperature |
Color | Crystals or needles |
The parent compound, bendazol, has slightly different physical properties, with a higher melting point of 187°C .
Structural Analysis
The molecular structure of bendazol hydrochloride contains several important functional groups that contribute to its pharmacological activity. The benzimidazole core provides the basic scaffold while the benzyl substituent contributes to its lipophilicity and receptor interactions.
Structural Parameters
Parameter | Value |
---|---|
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 28.7 Ų |
Heavy Atom Count | 17 |
Complexity | 223 |
Defined Atom Stereocenter Count | 0 |
These structural features influence the compound's ability to interact with biological targets and its pharmacokinetic profile .
Synthesis Methods
Several methods have been developed for the industrial production of bendazol and its hydrochloride salt, focusing on efficient and environmentally friendly approaches.
Conventional Synthesis
The traditional synthesis of bendazol utilizes o-phenylenediamine and phenylacetic acid as raw materials. A patent describes a method involving gradient heating under nitrogen protection without catalysts or solvents :
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Heating raw materials to 80-100°C until melted
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Further heating to 140-160°C with 1-4 hours holding time
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Final heating to 180-200°C with 1-4 hours holding time
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Cooling to 80-100°C and adding hot water (80-95°C)
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Filtering to obtain bendazol
Salt Formation
The hydrochloride salt is formed by treating bendazol with dilute hydrochloric acid. According to the patent information:
"A synthetic method for dibazol salt, comprises the steps: Be added in by dibazol in water, be warming up to 65°C ~ 80°C, drip the dilute hydrochloric acid until the pH value is 5.0-6.0, stir uniformly, cool down, filter, and obtain dibazol salt."
This method provides a high yield exceeding 90% and is considered environmentally friendly as it avoids organic solvents and catalysts.
Pharmacological Activity
Bendazol hydrochloride demonstrates significant pharmacological effects, primarily as a vasodilator. Its mechanism of action and therapeutic applications have been documented in multiple studies.
Mechanism of Action
The compound functions primarily as a coronary vasodilator, reducing blood pressure through several mechanisms :
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Reduction of cardiac output
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Expansion of peripheral vessels
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Smooth muscle relaxation in vascular tissues
These effects make it particularly useful in treating hypertension and related cardiovascular conditions.
Therapeutic Applications
Clinical applications of bendazol hydrochloride span several medical conditions, with established dosing regimens for different indications.
Approved Indications
Indication | Administration Route | Dosage |
---|---|---|
Arterial hypertension | Intramuscular | 20-30 mg 2-3 times/day for 8-14 days |
Hypertensive crisis | Intravenous or intramuscular | 30-40 mg |
Spasms of internal organs | Oral | Variable dosing |
Nervous system disorders | Oral | 5 mg 1 time/day for adults |
The compound has demonstrated particular efficacy in treating peripheral facial nerve palsy and polyneuritis in neurological practice .
Biological Activity Studies
Research on the biological activity of bendazol hydrochloride has revealed interesting properties related to its mechanochemical activation and effects on biological systems.
Mechanochemical Activation Effects
A significant study examined the impact of mechanochemical activation on the biological activity of bendazol hydrochloride using a single-cell biosensor model (Spirotox). The research found:
Solution Type | Activation Energy (Ea, kJ/mol) |
---|---|
Native sample | 215 ± 40 |
Dispersed sample | 94 ± 18 |
This represents a statistically significant 2.3-fold difference in activation energy values, indicating substantial changes in biological activity after mechanochemical treatment .
Comparison with Other Substances
The study also examined other pharmaceutical substances, providing a comparative perspective:
Solutions | Activation Energy (Ea, kJ/mol) |
---|---|
Native sample | Dispersed sample |
7% aqueous solution of lactose monohydrate | 117 ± 1.5 |
1% aqueous solution of sodium chloride | 87 ± 2.5 |
0.025% aqueous solution of bendazol hydrochloride | 215 ± 40 |
These results demonstrate that mechanochemical activation significantly increases the biological activity of bendazol hydrochloride, potentially enhancing its absorption rate and bioavailability .
Physical and Chemical Analysis
Detailed analytical studies have provided insights into various physicochemical properties of bendazol and its hydrochloride salt.
Estimated Physical Properties of Bendazol
Property | Value |
---|---|
Melting point | 187°C |
Boiling point | 337.46°C (rough estimate) |
Density | 1.1345 (rough estimate) |
Refractive index | 1.6152 (estimate) |
pKa | 11.77 ± 0.10 (Predicted) |
These properties provide important parameters for quality control and formulation development .
Differentiation from Similar Compounds
It is crucial to distinguish bendazol hydrochloride from other similarly named compounds to avoid confusion in research and clinical settings.
Bendazol vs. Bendamustine
Bendamustine is a distinct compound with different applications:
Parameter | Bendazol Hydrochloride | Bendamustine |
---|---|---|
Chemical Classification | Benzimidazole derivative | Nitrogen mustard derivative |
Therapeutic Category | Vasodilator | Antineoplastic agent |
Primary Use | Hypertension, vascular spasms | Treatment of chronic lymphocytic leukemia, non-Hodgkin lymphoma |
Mechanism of Action | Vasodilation, vascular smooth muscle relaxation | DNA alkylation, crosslinking causing cell death |
Molecular Formula | C₁₄H₁₃ClN₂ | C₁₆H₂₁Cl₂NO₅ |
This distinction is essential as the therapeutic applications and safety profiles differ significantly between these compounds .
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